molecular formula C7H6BF3O3 B1426596 2-Hydroxy-6-trifluoromethylphenylboronic acid CAS No. 2096333-79-6

2-Hydroxy-6-trifluoromethylphenylboronic acid

Cat. No. B1426596
M. Wt: 205.93 g/mol
InChI Key: FNBWZLJDEFUGAL-UHFFFAOYSA-N
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Description

2-Hydroxy-6-trifluoromethylphenylboronic acid (HTB) is a boronic acid derivative that has gained significant attention in the scientific community due to its versatile applications in organic synthesis and medicinal chemistry. Its unique chemical structure and reactivity have made it an essential building block in the development of various pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

  • Bioorthogonal Coupling Reactions :

    • 2-Hydroxy-6-trifluoromethylphenylboronic acid is used in bioorthogonal coupling reactions. A study demonstrated its role in a reaction that forms a stable boron-nitrogen heterocycle, useful for protein conjugation under physiologically compatible conditions (Ozlem Dilek et al., 2015).
  • Synthesis of Ortho-Functionalized Arylboronic Acids :

    • This compound is crucial in the synthesis of various ortho-functionalized arylboronic acids. It provides access to 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, exhibiting significant rotational barrier around the Caryl bond (M. Da̧browski et al., 2007).
  • Catalysis in Dehydrative Amidation :

    • It is used as a catalyst in dehydrative amidation between carboxylic acids and amines. The ortho-substituent on the boronic acid plays a critical role in this process, facilitating α-dipeptide synthesis (Ke Wang et al., 2018).
  • Catalysis in 1,4-Addition Reactions :

    • The compound is effective in catalyzing the 1,4-addition of enones and boronic acids. This has applications in synthesizing β-substituted carbonyl compounds (Takayoshi Hara et al., 2014).
  • Water Filtration and Dye Treatment :

    • In the field of water filtration and dye treatment, novel sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed using derivatives of 2-Hydroxy-6-trifluoromethylphenylboronic acid (Yang Liu et al., 2012).
  • Structural Properties and Acidity :

    • The structural properties and acidity of trifluoromethylphenylboronic acids, including 2-Hydroxy-6-trifluoromethylphenylboronic acid, have been extensively studied. These compounds exhibit high resistance to protodeboronation and unique hydrogen-bonded structures (Jan T. Gozdalik et al., 2019).
  • Antimicrobial Activity :

    • Research has shown that 2-Hydroxy-6-trifluoromethylphenylboronic acid exhibits antimicrobial activity. The compound is particularly effective against certain bacteria and fungi, suggesting potential as an antibacterial agent (Agnieszka Adamczyk-Woźniak et al., 2020).

properties

IUPAC Name

[2-hydroxy-6-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)4-2-1-3-5(12)6(4)8(13)14/h1-3,12-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBWZLJDEFUGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1O)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211715
Record name Boronic acid, B-[2-hydroxy-6-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-trifluoromethylphenylboronic acid

CAS RN

2096333-79-6
Record name Boronic acid, B-[2-hydroxy-6-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096333-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-hydroxy-6-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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